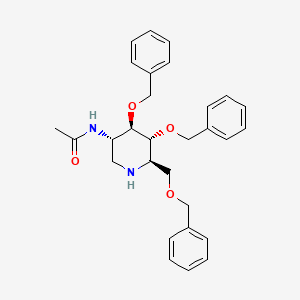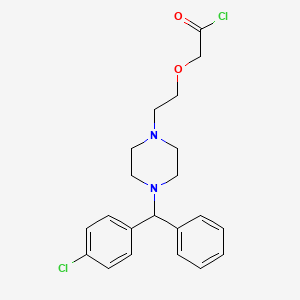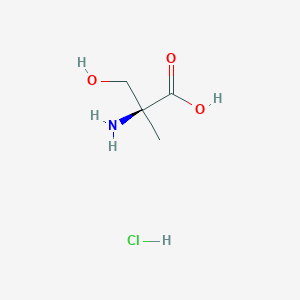
2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin is a type of imino sugar . Imino sugars, isolated in the 1960s, have attracted considerable interest from synthetic chemists, biologists, and clinical researchers . Glycomimetics, in which the endocyclic oxygen of the parent glycoside is replaced by a nitrogen atom, are known to be potent inhibitors of a number of enzymes of medicinal interest .
Synthesis Analysis
The synthesis of 2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin involves a three-step process . It starts from readily available 2,3,4,6-tetra-O-benzyl-D-glucopyranose via Ir-catalyzed reductive amination in water, “borrowing hydrogen” under neat conditions, and Pd-catalyzed debenzylation .Molecular Structure Analysis
The molecular formula of 2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin is C34H37NO4 . The molecular weight is 523.66 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin include reductive amination, “borrowing hydrogen”, and debenzylation .properties
CAS RN |
76738-52-8 |
|---|---|
Product Name |
2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin |
Molecular Formula |
C₃₄H₃₇NO₄ |
Molecular Weight |
523.66 |
synonyms |
[2S-(2α,3α,4β,5α)]-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]piperidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one](/img/structure/B1142828.png)


